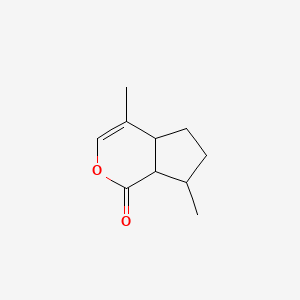

Nepetalactone

Cat. No. B1678191

Key on ui cas rn:

490-10-8

M. Wt: 166.22 g/mol

InChI Key: ZDKZHVNKFOXMND-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08552210B2

Procedure details

This example shows the effect of treating crude catmint oil by steam distillation, followed by distillation with isopropanol on the rate of hydrogenation of nepetalactone (NPL) to DHN. Catmint oil (2400 grams; Lot 2003 from George Thacker Sons) and deionized water (1440 grams) were combined in a 4 liter heated resin kettle outfitted with a shell and tube condenser and a dry ice cold finger. This resin kettle was outfitted with a vacuum control. Vacuum was controlled at a pressure of 6.9 kPa while the kettle was heated using an electrical heating mantel. The temperature of the water and catmint oil was controlled at 39 to 45° C. Water and some of the catmint oil was stripped off, condensed using the shell and tube condenser and the cold finger and periodically drained from the condenser receiver. After about 7 hours, most of the water was distilled off and a total of approximately 400 mL of isopropanol was added to the catmint oil remaining in the resin kettle. The distillation was continued at about 6.9 kPa but the temperature of the catmint oil/isopropanol mixture was raised to 72 to 80° C. to facilitate the distillation. The distillation was carried out for an additional hour. For the last 10 to 15 minutes, the vacuum was adjusted to 752 Pa to help drive off any residual isopropanol. About 4.5 wt % of the initial charge of the oil was distilled off in this fashion. A total of 7 distillations were performed in this fashion and the distilled catmint oil obtained from the distillations was combined to give a total of about 14.7 Kg of distilled catmint oil. A small portion was used in a hydrogenation test performed as described in Comparative Example 1. Table 4 shows the rate of hydrogenating this treated oil as the NPL conversion as a function of hydrogenation time or time on stream (TOS). After 1.75 hours of hydrogenation, the conversion of the nepetalactone was 82.2%, which is substantially higher than the conversion at approximately the same time in Example 1. This was done with no apparent increase in nepetalic acid or yield loss to puleganic acid. The crude catmint oil had an initial sulfur content of 278 ppm; the content of the sulfur in the sample used for hydrogenation was 205 ppm.

Name

nepetalic acid

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]1[CH:6]2[C:7]([O:9][CH:10]=[C:11]([CH3:12])[CH:5]2[CH2:4][CH2:3]1)=[O:8]>C[C@@H]1[C@@H](C(O)=O)[C@@H]([C@H](C=O)C)CC1>[CH3:1][CH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH:5]([CH:11]([CH3:12])[CH3:10])[CH2:4][CH2:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CCC2C1C(=O)OC=C2C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CCC2C1C(=O)OC=C2C

|

Step Three

|

Name

|

nepetalic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C[C@H]1CC[C@@H]([C@@H]1C(=O)O)[C@@H](C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

76 (± 4) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of treating crude catmint oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by steam distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

followed by distillation with isopropanol on the rate of hydrogenation of nepetalactone (NPL) to DHN

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated resin kettle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was controlled at 39 to 45° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

most of the water was distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a total of approximately 400 mL of isopropanol was added to the catmint oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The distillation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was carried out for an additional hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For the last 10 to 15 minutes

|

|

Duration

|

12.5 (± 2.5) min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

About 4.5 wt % of the initial charge of the oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off in this fashion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the distilled catmint oil obtained from the distillations

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a total of about 14.7 Kg of distilled catmint oil

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 1.75 hours of hydrogenation

|

|

Duration

|

1.75 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |